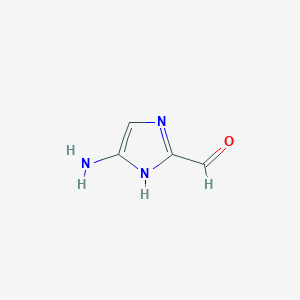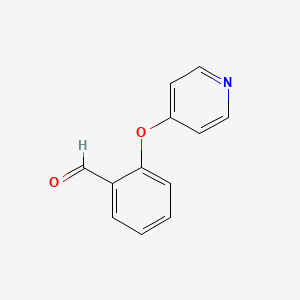amine](/img/structure/B11925299.png)
[2-(Azetidin-1-yl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-1-yl)ethylamine is a heterocyclic amine containing an azetidine ring Azetidine is a four-membered saturated heterocycle with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)ethylamine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate undergoes aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for 2-(Azetidin-1-yl)ethylamine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-1-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other saturated or unsaturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Azetidin-1-yl)ethylamine is used as a building block for the synthesis of more complex heterocyclic compounds . Its unique structure allows for the creation of diverse molecular architectures.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, 2-(Azetidin-1-yl)ethylamine is explored for its potential therapeutic properties. It may serve as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered ring with one nitrogen atom, similar to the azetidine ring in 2-(Azetidin-1-yl)ethylamine.
Pyrrolidine: A five-membered ring with one nitrogen atom, offering different chemical properties and reactivity.
Piperidine: A six-membered ring with one nitrogen atom, commonly used in medicinal chemistry.
Uniqueness
2-(Azetidin-1-yl)ethylamine is unique due to its combination of the azetidine ring and the ethylamine moiety. This structure provides distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H14N2 |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
2-(azetidin-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C6H14N2/c1-7-3-6-8-4-2-5-8/h7H,2-6H2,1H3 |
Clé InChI |
GHRFMGAHWCWXEG-UHFFFAOYSA-N |
SMILES canonique |
CNCCN1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


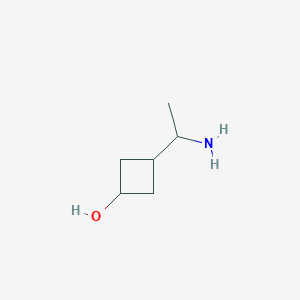



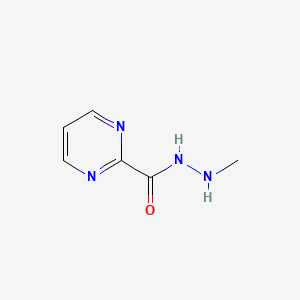
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)
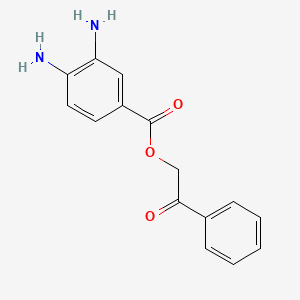


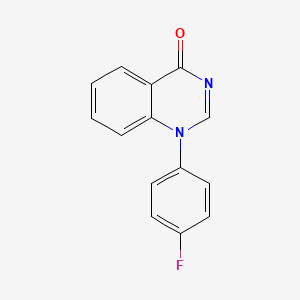
![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)
